![molecular formula C19H15ClFN3O B5678515 5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5678515.png)
5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives, including compounds like "5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," often involves multistep synthetic routes. These routes may include the formation of N-heterocyclic carbenes, followed by subsequent cyclization and functionalization reactions to introduce various substituents and achieve the desired molecular architecture (Alcarazo et al., 2005).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives is characterized by a fused ring system that combines imidazole and pyridine rings. This fusion results in a rigid planar structure that can significantly influence the molecule's electronic and photophysical properties. The presence of various substituents, such as chloro, fluoro, and phenyl groups, further modulates these properties by affecting the electron distribution and steric hindrance within the molecule.
Chemical Reactions and Properties
Imidazo[4,5-c]pyridine derivatives participate in a variety of chemical reactions, leveraging their reactive sites, such as the imidazole nitrogen atoms and the aromatic ring system. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing for the further functionalization and diversification of these compounds. The electronic properties of these molecules, influenced by their heteroaromatic system and substituents, play a crucial role in their reactivity patterns.
Physical Properties Analysis
The physical properties of "5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" and related compounds depend on their molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups influence their solubility, melting point, and other physical characteristics. The planar nature of the imidazo[4,5-c]pyridine core contributes to the molecule's crystallinity and solid-state properties.
Chemical Properties Analysis
The chemical properties of imidazo[4,5-c]pyridine derivatives are shaped by their aromatic heterocyclic structure, which imparts stability and electronic richness. The electron-withdrawing and electron-donating effects of substituents like chloro and fluoro groups affect the compound's acidity, basicity, and potential as a ligand in coordination chemistry. These molecules often exhibit interesting photophysical and electrochemical properties, making them candidates for use in materials science and catalysis.
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c20-15-10-13(21)6-7-14(15)19(25)24-9-8-16-17(11-24)23-18(22-16)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQWIHNKFVJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
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